molecular formula C23H29NO2 B2377580 ethyl 4-{[(E)-(4-heptylphenyl)methylidene]amino}benzenecarboxylate CAS No. 477856-77-2

ethyl 4-{[(E)-(4-heptylphenyl)methylidene]amino}benzenecarboxylate

Cat. No.: B2377580
CAS No.: 477856-77-2
M. Wt: 351.49
InChI Key: VEXYLKQNVUNKKU-HKOYGPOVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-{[(E)-(4-heptylphenyl)methylidene]amino}benzenecarboxylate is a chemical compound with the molecular formula C23H29NO2 It is known for its unique structure, which includes a heptylphenyl group and a benzenecarboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-{[(E)-(4-heptylphenyl)methylidene]amino}benzenecarboxylate typically involves the condensation reaction between 4-heptylbenzaldehyde and ethyl 4-aminobenzoate. The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or methanol. The reaction mixture is heated to promote the formation of the Schiff base, resulting in the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{[(E)-(4-heptylphenyl)methylidene]amino}benzenecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the Schiff base to the corresponding amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., hydroxide ions) can be used under appropriate conditions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

Ethyl 4-{[(E)-(4-heptylphenyl)methylidene]amino}benzenecarboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 4-{[(E)-(4-heptylphenyl)methylidene]amino}benzenecarboxylate involves its interaction with specific molecular targets. The Schiff base structure allows it to form reversible covalent bonds with nucleophilic sites in biological molecules, potentially inhibiting or modifying their function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 4-{[(E)-(4-heptylphenyl)methylidene]amino}benzenecarboxylate can be compared with other Schiff bases and aromatic esters:

    Similar Compounds: Ethyl 4-{[(E)-(4-methylphenyl)methylidene]amino}benzenecarboxylate, Ethyl 4-{[(E)-(4-ethylphenyl)methylidene]amino}benzenecarboxylate.

    Uniqueness: The heptyl group in this compound provides distinct hydrophobic properties and steric effects, influencing its reactivity and interactions compared to similar compounds with shorter alkyl chains.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

ethyl 4-[(4-heptylphenyl)methylideneamino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29NO2/c1-3-5-6-7-8-9-19-10-12-20(13-11-19)18-24-22-16-14-21(15-17-22)23(25)26-4-2/h10-18H,3-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEXYLKQNVUNKKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC1=CC=C(C=C1)C=NC2=CC=C(C=C2)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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